tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate
Overview
Description
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate: is an organic compound with the chemical formula C14H25NO5. It is a white solid that is soluble in common organic solvents and is stable under standard storage conditions . This compound is often used in chemical research as a protecting group or functional group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with tert-butyl chloroformate and 3-oxobutylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted carbamates or amides.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected molecules in biological systems .
Medicine: In medicinal chemistry, it is used in the design and synthesis of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine or alcohol, which can then interact with molecular targets such as enzymes or receptors . The molecular pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the carbamate bond .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl chloroformate
- 3-oxobutylamine
Comparison: tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate is unique due to its dual protecting groups, which provide enhanced stability and reactivity compared to similar compounds. While tert-butyl carbamate and tert-butyl chloroformate are commonly used as protecting groups, the combination in this compound offers additional functional versatility .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAORCJSIRLJWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151547 | |
Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140326-62-9 | |
Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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